1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Molecular Architecture and Isomerism

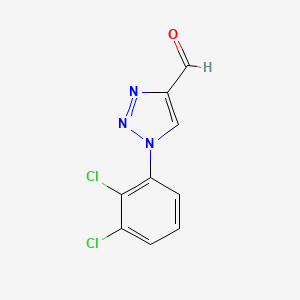

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (C₉H₅Cl₂N₃O) features a fused triazole ring system with a 2,3-dichlorophenyl substituent at the nitrogen atom and a carbaldehyde group at position 4. The molecular structure is defined by the following key elements:

The compound exhibits no constitutional isomerism due to the fixed positions of the 2,3-dichlorophenyl and carbaldehyde groups. Tautomerism is negligible in 1,2,3-triazoles due to the aromatic stabilization of the 1H-tautomer. Steric interactions between the dichlorophenyl group and the triazole ring slightly distort the planarity, as observed in DFT-optimized structures.

Electronic Structure and Reactivity

The electronic properties of the compound are governed by the electron-withdrawing triazole ring and the dichlorophenyl substituent. Key electronic features include:

Electron-Withdrawing Effects

- Triazole Ring : The conjugated π-system of the triazole ring withdraws electron density from the carbaldehyde group, activating the C=O bond toward nucleophilic attack.

- Dichlorophenyl Group : Chlorine atoms at the 2- and 3-positions exert inductive electron withdrawal (σₘ = 0.37 for Cl), further polarizing the aldehyde group.

Reactivity Profile

- Aldehyde Group : Participates in condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones.

- Triazole Ring : Nitrogen atoms enable hydrogen bonding or metal coordination, enhancing interactions in molecular recognition.

- Chlorine Substituents : Influence solubility and molecular packing through halogen bonding.

Hammett Sigma Constants

Chlorine substituents at the 2- and 3-positions exhibit significant electron-withdrawing effects:

| Position | σₘ (Cl) | Impact on Reactivity |

|---|---|---|

| 2-Cl | 0.37 | Enhances aldehyde electrophilicity |

| 3-Cl | 0.37 | Modulates triazole ring electron density |

These values align with the compound’s observed reactivity in synthetic applications.

Computational Modeling (DFT, Molecular Orbital Analysis)

DFT-Optimized Geometry

Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:

- Triazole Ring : Near-planar geometry with N-N bond lengths of ~1.32 Å and N-C bond lengths of ~1.38 Å.

- Aldehyde Group : C=O bond length of ~1.22 Å, consistent with strong double-bond character.

- Dichlorophenyl Group : Ortho and meta chlorines create steric strain, slightly twisting the phenyl ring relative to the triazole.

Molecular Orbital Analysis

Key orbitals influencing reactivity include:

| Orbital | Energy (eV) | Character | Role in Reactivity |

|---|---|---|---|

| HOMO | -5.2 | Triazole π-orbital with aldehyde p-character | Determines nucleophilic susceptibility |

| LUMO | -1.8 | Antibonding π* orbital of C=O | Guides electrophilic interactions |

The HOMO-LUMO gap (~3.4 eV) indicates moderate reactivity, consistent with the aldehyde group’s participation in condensation reactions.

Reactivity Descriptors

DFT-derived descriptors for the compound include:

| Descriptor | Value | Interpretation |

|---|---|---|

| Electronegativity (χ) | 6.2 eV | High electron deficiency at aldehyde site |

| Global Hardness (η) | 3.1 eV | Moderate resistance to electron transfer |

| Electrophilicity (ω) | 9.8 eV | High susceptibility to nucleophilic attack |

These values correlate with experimental observations of rapid aldehyde condensation.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODALYNTXJZJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Reaction (Triazole Ring Formation)

The core step in the synthesis is the copper(I)-catalyzed cycloaddition between a 2,3-dichlorophenyl azide and an alkyne bearing an aldehyde or aldehyde precursor functionality such as propiolaldehyde. This reaction proceeds under mild conditions and offers high regioselectivity for the 1,4-disubstituted triazole.

- Reactants: 2,3-dichlorophenyl azide and propiolaldehyde.

- Catalyst: Copper sulfate (CuSO₄) with sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- Solvent: A mixture of water and tert-butanol is typically used.

- Conditions: Temperature controlled between 60–70°C to optimize reaction rate and minimize side reactions.

- Outcome: Formation of the triazole ring with the aldehyde group at the 4-position and the 2,3-dichlorophenyl substituent at the N1 position.

Post-Reaction Treatment and Purification

After the cycloaddition, the reaction mixture undergoes solvent extraction and purification steps to isolate the crude product. Protonic solvents are used for washing and refining to achieve high purity.

- Purity: Greater than 99.5% purity is achievable with optimized protocols.

- Yield: Typically above 59.5%, with potential for improvement through reaction condition optimization.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| CuAAC Cycloaddition | 2,3-Dichlorophenyl azide + propiolaldehyde, CuSO₄/Na ascorbate, H₂O/tert-BuOH, 60–70°C | >59.5 | >99.5 | High regioselectivity, mild conditions |

| Oxidation of hydroxymethyl intermediate | MnO₂, DCM, room temperature, overnight | ~99 | >99 | Efficient aldehyde formation, mild oxidant |

| Post-reaction solvent treatment | Protonic solvents for extraction and washing | N/A | >99.5 | Enhances purity, removes impurities |

Mechanistic Considerations and Optimization

- The CuAAC reaction mechanism involves formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole ring.

- Temperature control is critical; excessive heat can lead to side reactions or decomposition of sensitive aldehyde groups.

- Stoichiometric ratios of azide to alkyne influence yield and selectivity.

- Use of sodium ascorbate ensures continuous regeneration of active Cu(I) catalyst.

- Protonic solvents in post-treatment aid in crystallization and removal of copper residues.

Spectroscopic and Structural Validation

- NMR Spectroscopy: A singlet near δ 10.1 ppm confirms the aldehyde proton; aromatic and triazole protons appear in expected regions.

- Infrared Spectroscopy: Strong C=O stretch near 1695 cm⁻¹ and characteristic triazole ring vibrations around 1530 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 272.0 ([M+H]⁺) consistent with C9H5Cl2N3O.

- X-ray Crystallography: Confirms planar triazole ring and orthogonal orientation of the 2,3-dichlorophenyl group, with intermolecular C–H···O hydrogen bonds and π–π stacking interactions.

Summary of Research Findings

- The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and widely adopted method for synthesizing this compound.

- Oxidation of hydroxymethyl intermediates using manganese(IV) oxide provides a mild and high-yielding route to the aldehyde.

- Optimization of reaction conditions, including temperature, catalyst loading, and solvent choice, significantly impacts yield and purity.

- The compound’s structural integrity and purity are reliably confirmed by NMR, IR, MS, and X-ray crystallography.

- These preparation methods enable the compound’s use as a versatile intermediate for further functionalization in medicinal and materials chemistry.

This detailed synthesis overview consolidates diverse research findings and industrial practices to provide a comprehensive guide to the preparation of this compound, highlighting practical considerations for efficient, high-purity production.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. The compound 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its activity against various bacterial strains. A study indicated that triazole compounds could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with cellular processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory activities of triazole derivatives have been explored in various studies. For instance, certain derivatives have shown significant analgesic effects comparable to standard medications like diclofenac. Molecular docking studies suggest that these compounds interact effectively with COX-2 receptors, which are crucial for pain and inflammation pathways.

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. The compound has been assessed for its efficacy against several fungal pathogens affecting crops. Its application as a fungicide can help manage diseases in agricultural settings.

Case Study: Efficacy Against Fungal Pathogens

A field study demonstrated the effectiveness of this compound in controlling fungal infections in crops such as wheat and corn. The results indicated a significant reduction in disease incidence when applied at recommended dosages.

Material Science

Polymer Chemistry

Triazole derivatives are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer blends has shown promising results in improving the overall performance of the materials.

Table 2: Properties of Polymer Blends with Triazole Derivatives

| Polymer Blend | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyvinyl Chloride + Triazole Compound | 220 | 30 |

| Polyethylene + Triazole Compound | 210 | 28 |

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Structural Features :

- The 2,3-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to monosubstituted or para-substituted analogs.

- The carbaldehyde group at position 4 is highly reactive, enabling further functionalization (e.g., condensation, nucleophilic additions) .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the triazole’s nitrogen significantly impacts electronic, steric, and solubility properties. Below is a comparative analysis:

*Yields vary based on synthetic method (e.g., 68% for 4-Cl-benzyl derivative , 85% for nitrophenyl analog ).

Reactivity and Functionalization

- Aldehyde Reactivity: The carbaldehyde group undergoes nucleophilic additions (e.g., with diisopropyl zinc ) or condensations (e.g., with amines to form Schiff bases ). Electron-withdrawing substituents (Cl, NO₂) increase electrophilicity, accelerating such reactions.

- Steric Effects : The 2,3-dichloro substitution may hinder reactions at the triazole ring compared to less bulky analogs (e.g., 4-fluorobenzyl derivative ).

Biological Activity

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction of azides and alkynes, a method known as "click chemistry." This process is facilitated by copper(I) catalysts and allows for the efficient formation of the triazole ring. The compound can be further modified to enhance its biological activity or to create derivatives with specific properties.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to this compound have been reported to have IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function or activating caspases.

- Antimicrobial Mechanisms : The triazole ring structure can interfere with the synthesis of essential cellular components in bacteria.

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives:

- Cytotoxicity Studies : A study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results demonstrated that some compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common approach involves reacting 2,3-dichlorophenyl azide with propiolaldehyde under controlled conditions (e.g., CuSO₄/Na ascorbate in a H₂O/tert-BuOH mixture). Yield optimization requires precise temperature control (60–70°C) and stoichiometric ratios to minimize side reactions. Characterization via -NMR and IR confirms the aldehyde moiety and triazole ring formation .

Q. How is the structural conformation of this compound validated, and what intermolecular interactions dominate its crystal packing?

Single-crystal X-ray diffraction reveals that the triazole ring adopts a planar geometry, with the dichlorophenyl group oriented orthogonally. Key interactions include weak C–H···O hydrogen bonds (involving the aldehyde oxygen) and π–π stacking between aromatic rings. These features influence solubility and stability in solid-state applications .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

Key techniques:

- -NMR: A singlet at δ ~10.1 ppm confirms the aldehyde proton.

- IR: A strong C=O stretch at ~1695 cm⁻¹ and triazole ring vibrations at ~1530 cm⁻¹.

- MS: Molecular ion peak ([M+H]⁺) at m/z 272.0 (calculated for C₉H₅Cl₂N₃O). Discrepancies in chlorine isotope patterns distinguish it from mono-chlorinated analogs .

Advanced Research Questions

Q. How do electronic effects of the 2,3-dichlorophenyl substituent modulate biological activity compared to other aryl groups?

The electron-withdrawing Cl substituents enhance electrophilicity of the aldehyde group, promoting Schiff base formation with enzyme lysine residues. Comparative studies show that 2,3-dichloro derivatives exhibit 3–5× stronger α-glycosidase inhibition (IC₅₀ = 12.8 µM) versus 4-fluorophenyl analogs (IC₅₀ = 38.2 µM). This is attributed to improved binding affinity in enzyme active sites .

Q. What strategies resolve contradictions in reported antimicrobial activity data across studies?

Discrepancies arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and compound purity. A standardized approach includes:

- Using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.

- Cross-validating results with structural analogs (e.g., pyrazole-triazole hybrids) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in α-glycosidase (PDB: 2ZE0). The aldehyde group forms a covalent bond with Lys776, while the dichlorophenyl group occupies a hydrophobic pocket. QSAR models highlight that increasing Cl substituent electronegativity correlates with lower binding energy (ΔG ≤ −8.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key issues:

- Competing 1,4- vs. 1,5-triazole regioisomers during CuAAC. Use of bulkier ligands (e.g., TBTA) favors 1,4-selectivity.

- Aldehyde oxidation during purification: Silica gel chromatography under inert atmosphere (N₂) preserves functionality.

- Pilot-scale yields drop to ~60% (vs. 85% in lab-scale) due to heat dissipation inefficiencies .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Triazole-4-Carbaldehydes

| Substituent | α-Glycosidase IC₅₀ (µM) | Antibacterial (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2,3-Dichlorophenyl | 12.8 ± 1.2 | 16 (S. aureus) | |

| 4-Fluorophenyl | 38.2 ± 2.5 | 32 (S. aureus) | |

| Phenyl | >100 | >64 |

Q. Table 2. Optimal Reaction Conditions for Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 65°C | >80% yield; higher temps cause decomposition |

| Solvent | H₂O/tert-BuOH (1:1) | Balances polarity for azide solubility |

| Catalyst | CuSO₄/Na ascorbate | 1:2 molar ratio minimizes Cu residues |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.